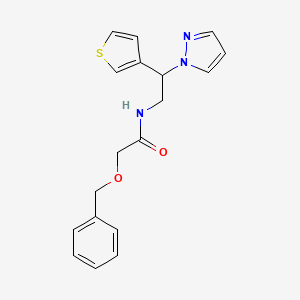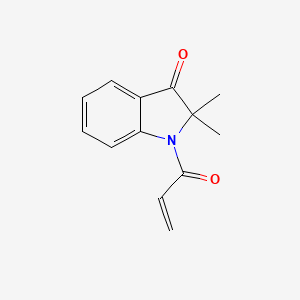
2,2-Dimethyl-1-prop-2-enoylindol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-prop-2-enoylindol-3-one is a chemical compound that is commonly known as DMPO. It is a yellow crystalline powder that is soluble in organic solvents. DMPO is widely used in scientific research due to its unique properties and applications.
Mechanism Of Action
DMPO acts as a spin trap by reacting with free radicals and ROS to form stable adducts, which can be detected by EPR spectroscopy. DMPO can also act as a fluorescent probe by reacting with ROS to form fluorescent products. The anti-inflammatory and antioxidant properties of DMPO are thought to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
DMPO has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation in various cell and animal models. DMPO has also been shown to improve mitochondrial function and reduce apoptosis in cells. Additionally, DMPO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DMPO in lab experiments is its ability to trap free radicals and ROS, allowing for their detection and characterization. DMPO is also relatively stable and can be easily synthesized in large quantities. However, DMPO can be toxic at high concentrations, and its use in certain experiments may interfere with the normal function of cells and tissues.
Future Directions
There are many potential future directions for research on DMPO. One area of interest is the development of new methods for synthesizing DMPO and related compounds. Another area of interest is the development of new applications for DMPO, such as its use as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMPO and its potential limitations for use in lab experiments.
Synthesis Methods
DMPO can be synthesized by a variety of methods, including the reaction of indole-3-carboxaldehyde with methyl vinyl ketone in the presence of a base, the reaction of indole-3-carboxaldehyde with methyl acrylate in the presence of a base, and the reaction of indole-3-carboxaldehyde with acetylacetone in the presence of a base. The most common method for synthesizing DMPO is the reaction of indole-3-carboxaldehyde with methyl vinyl ketone in the presence of a base.
Scientific Research Applications
DMPO is widely used in scientific research due to its unique properties and applications. It is commonly used as a spin trap in electron paramagnetic resonance (EPR) spectroscopy to study free radicals and reactive oxygen species (ROS). DMPO can also be used as a fluorescent probe to study the redox status of cells and tissues. Additionally, DMPO has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
2,2-dimethyl-1-prop-2-enoylindol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-4-11(15)14-10-8-6-5-7-9(10)12(16)13(14,2)3/h4-8H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSNRCGVBXIAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2N1C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-prop-2-enoylindol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

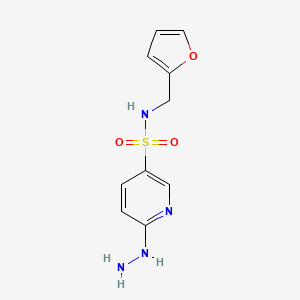

![3-(3,4-Dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2612729.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2612731.png)
![7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2612732.png)
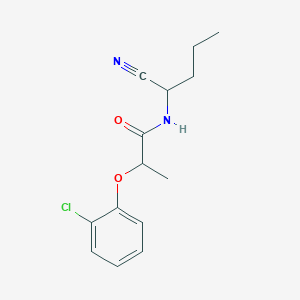

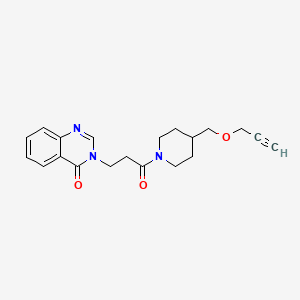
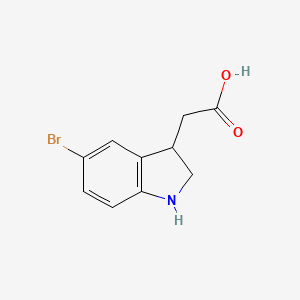
![diethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2612742.png)
![[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2612743.png)
![N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/no-structure.png)

